5-(4-methylphenylsulfonamido)-N-(4-(trifluoromethyl)phenyl)nicotinamide
CAS No.: 878061-09-7
Cat. No.: VC4281209
Molecular Formula: C20H16F3N3O3S
Molecular Weight: 435.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878061-09-7 |
|---|---|
| Molecular Formula | C20H16F3N3O3S |
| Molecular Weight | 435.42 |
| IUPAC Name | 5-[(4-methylphenyl)sulfonylamino]-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H16F3N3O3S/c1-13-2-8-18(9-3-13)30(28,29)26-17-10-14(11-24-12-17)19(27)25-16-6-4-15(5-7-16)20(21,22)23/h2-12,26H,1H3,(H,25,27) |
| Standard InChI Key | VJCLYYBQJSHJKV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Introduction
Molecular Structure and Nomenclature
Chemical Architecture
The compound features a nicotinamide backbone (pyridine-3-carboxamide) substituted at the 5-position with a 4-methylphenylsulfonamido group and at the carboxamide nitrogen with a 4-(trifluoromethyl)phenyl moiety. The trifluoromethyl (-CF₃) group introduces strong electron-withdrawing effects, while the sulfonamido linkage (-SO₂NH-) enhances hydrogen-bonding potential .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₇F₃N₃O₃S |
| Molecular Weight | 448.44 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 6 (3 O, 2 N, 1 S=O) |
| Topological Polar Surface Area | 104 Ų |
Synthetic Methodologies
Core Nicotinamide Synthesis
Nicotinamide derivatives are typically synthesized via carboxamide coupling. For example, Rh(III)-catalyzed coupling of N-methoxy-1H-indole-1-carboxamide with aryl boronic acids achieves selective C–C bond formation . While the exact route for this compound remains undocumented, analogous methods suggest:
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Sulfonamido Installation: Reacting 5-amino-nicotinamide with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine/DCM).
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N-Arylation: Buchwald-Hartwig coupling or Ullmann-type reactions to introduce the 4-(trifluoromethyl)phenyl group .
Crystallographic Considerations
The trifluoromethyl group significantly impacts solid-state packing. In 4-(trifluoromethyl)nicotinic acid, the CF₃ group induces a monoclinic crystal system (P2₁/c) with intermolecular O–H···N hydrogen bonds . Similar interactions likely stabilize this compound’s lattice.
Biological Activity and Mechanism
Pharmacological Analogues
Structurally related compounds exhibit diverse bioactivities:
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T-Type Ca²⁺ Channel Inhibition: N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives show antihypertensive effects via T-type Ca²⁺ blockade (IC₅₀ = 12–85 nM) .
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Neuropeptide Y Y5 Antagonism: 1-(2-fluorophenyl)-3-pyrazolyl-3-oxospiro derivatives display sub-micromolar binding affinity .
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Apoptosis Induction: N-Aryl-9-oxo-9H-fluorene-1-carboxamides trigger caspase activation in cancer cells (EC₅₀ = 0.2–1.8 μM) .
Putative Targets for This Compound
The sulfonamido and trifluoromethyl groups suggest dual targeting potential:
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Kinase Inhibition: Sulfonamides commonly bind ATP pockets (e.g., carbonic anhydrase, EGFR).
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Nuclear Receptor Modulation: Trifluoromethylphenyl groups enhance ligand-receptor binding in PPARγ and CB1 antagonists .
Physicochemical Properties
Solubility and Lipophilicity
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Calculated logP: ~3.1 (via fragment-based methods), indicating moderate lipophilicity.
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Aqueous Solubility: Estimated 0.02 mg/mL (pH 7.4), necessitating formulation enhancers .
Metabolic Stability
The trifluoromethyl group resists oxidative metabolism, while the sulfonamido group may undergo glucuronidation. Comparatively, 1-methylnicotinamide (MNA) demonstrates metabolic stability with a half-life >6 hours in vivo .
Structure-Activity Relationship (SAR) Insights
Role of the Trifluoromethyl Group
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Electronic Effects: The -CF₃ group increases electron deficiency at the phenyl ring, enhancing π-π stacking with aromatic residues (e.g., tyrosine in kinase active sites) .
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Steric Contributions: The bulky -CF₃ may restrict conformational flexibility, favoring target complementarity.
Sulfonamido Modifications
Replacing the 4-methyl group with halogens (Cl, F) or electron-donating groups (OMe) could modulate potency. For instance, 6-(4-(4-chlorobenzyl)phthalazin-1-yl)nicotinonitrile shows enhanced cytotoxicity over unsubstituted analogues .
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